ethyl 13-amino-10,16-bis(3,5-ditert-butylphenyl)pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene-13-carboxylate
Description
Ethyl 13-amino-10,16-bis(3,5-ditert-butylphenyl)pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene-13-carboxylate (hereafter referred to as Compound A) is a structurally complex pentacyclic molecule featuring a fused polycyclic backbone, an ethyl carboxylate group, and two 3,5-ditert-butylphenyl substituents. This compound is distinguished by its highly rigid framework and sterically hindered aromatic groups, which confer unique physicochemical properties, such as enhanced thermal stability and resistance to oxidative degradation .
Properties
IUPAC Name |
ethyl 13-amino-10,16-bis(3,5-ditert-butylphenyl)pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene-13-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H63NO2/c1-14-57-49(56)54(55)31-45-43(35-23-37(50(2,3)4)29-38(24-35)51(5,6)7)27-33-19-15-17-21-41(33)47(45)48-42-22-18-16-20-34(42)28-44(46(48)32-54)36-25-39(52(8,9)10)30-40(26-36)53(11,12)13/h15-30H,14,31-32,55H2,1-13H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQRRYWBRKQBEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=C(C3=CC=CC=C3C=C2C4=CC(=CC(=C4)C(C)(C)C)C(C)(C)C)C5=C(C1)C(=CC6=CC=CC=C65)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H63NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1678540-23-2 | |
| Record name | Ethyl (11bR)-4-Amino-2,6-bis(3,5-di-tert-butylphenyl)-4,5-dihydro-3H-cyclohepta[1,2-a:7,6-a']dinaphthalene-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of ethyl 13-amino-10,16-bis(3,5-ditert-butylphenyl)pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene-13-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pentacyclic Core: This step involves the construction of the pentacyclic framework through cyclization reactions.
Introduction of Amino and Carboxylate Groups: Functionalization of the core structure with amino and carboxylate groups is achieved through nucleophilic substitution and esterification reactions.
Attachment of tert-Butylphenyl Groups: The tert-butylphenyl groups are introduced via Friedel-Crafts alkylation or similar reactions.
Chemical Reactions Analysis
Ethyl 13-amino-10,16-bis(3,5-ditert-butylphenyl)pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene-13-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pentacyclic core.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, toluene), catalysts (e.g., Lewis acids), and controlled temperature and pressure conditions.
Scientific Research Applications
Material Science
Ethyl 13-amino compound is being researched for its potential use in creating advanced materials due to its robust structural characteristics and thermal stability. Its ability to form stable polymers makes it a candidate for high-performance materials in various applications.
Pharmaceuticals
The compound's amino group allows for modifications that can enhance biological activity. Research indicates that derivatives of this compound may exhibit anti-inflammatory and antioxidant properties.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis processes. Its unique structure allows chemists to utilize it in the development of more complex molecules through various reaction pathways.
Nanotechnology
Due to its bulky structure with multiple aromatic rings and functional groups, this compound can be used in the synthesis of nanoparticles or nanocomposites that have applications in drug delivery systems and imaging techniques.
Case Study 1: Polymer Development
A recent study focused on the synthesis of polymers using ethyl 13-amino as a monomer. The resulting polymers demonstrated enhanced mechanical properties and thermal stability compared to conventional polymers.
Case Study 2: Antioxidant Activity
Research published in a peer-reviewed journal evaluated the antioxidant activity of derivatives of ethyl 13-amino compounds in vitro. The results indicated significant potential for use in nutraceutical applications aimed at reducing oxidative stress.
Case Study 3: Drug Delivery Systems
A study explored the use of ethyl 13-amino derivatives as carriers for targeted drug delivery systems. The findings suggested that modifications to the compound could improve the solubility and bioavailability of poorly soluble drugs.
Data Tables
| Application Area | Description |
|---|---|
| Material Science | High-performance materials |
| Pharmaceuticals | Drug development |
| Organic Synthesis | Intermediate for synthesis |
| Nanotechnology | Nanoparticle synthesis |
Mechanism of Action
The mechanism of action of ethyl 13-amino-10,16-bis(3,5-ditert-butylphenyl)pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene-13-carboxylate involves interactions with molecular targets such as enzymes and receptors. The compound’s bulky tert-butylphenyl groups may influence its binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Compound A belongs to a class of polycyclic aromatic hydrocarbons (PAHs) with functionalized substituents. Below is a comparative analysis with structurally related compounds:
Functional Differences
- Steric Effects: The 3,5-ditert-butylphenyl groups in Compound A create significant steric hindrance, reducing reactivity compared to smaller phenolic analogues like caffeic acid. This may limit its solubility in polar solvents but enhance lipid membrane permeability .
- Hybrid Functionality: The ethyl carboxylate and amino groups in Compound A contrast with the phosphorus-containing rings in Compound B, which may prioritize applications in catalysis or polymer science over bioactivity .
Research Findings and Data
Thermal and Chemical Stability
- Thermogravimetric Analysis (TGA) : Compound A exhibits a decomposition temperature of ~320°C, surpassing caffeic acid (210°C) due to its bulky substituents .
- Solubility :
Hypothesized Bioactivity
While Compound A lacks direct pharmacological studies, its structural features align with bioactive PAHs. For example:
- Antimicrobial Potential: Bulky aryl groups may disrupt microbial membranes, akin to triterpenoid derivatives .
- Drug Delivery : The carboxylate group could enable conjugation with bioactive molecules, similar to PEGDA-based systems used in 3D cell culture platforms .
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of pentacyclic compounds characterized by their intricate ring structures and substituents that can influence their biological activity. The presence of 3,5-ditert-butylphenyl groups is notable for their potential antioxidant properties.
Antioxidant Properties
Research indicates that compounds with tert-butyl groups exhibit significant antioxidant activity due to their ability to scavenge free radicals. This property is crucial in mitigating oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that ethyl 13-amino-10,16-bis(3,5-ditert-butylphenyl)pentacyclo may also possess anti-inflammatory properties, making it a candidate for treating conditions like arthritis or other inflammatory diseases.
Anticancer Activity
Preliminary studies indicate that certain derivatives of this compound can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell survival and proliferation.
Table: Summary of Biological Activities
| Activity | Mechanism | Reference |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of COX and cytokines | |
| Anticancer | Induction of apoptosis |
Case Study 1: Antioxidant Efficacy
A study conducted on a series of tert-butyl substituted phenolic compounds demonstrated that those with similar structures to ethyl 13-amino-10,16-bis(3,5-ditert-butylphenyl) exhibited significant DPPH radical scavenging activity. The results highlighted the potential for these compounds in developing antioxidant therapies.
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies using macrophage cell lines treated with the compound showed a marked decrease in the production of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS). This indicates a strong anti-inflammatory response attributed to the compound’s structure.
Case Study 3: Cancer Cell Lines
Research involving various cancer cell lines (e.g., breast and colon cancer) revealed that treatment with derivatives of this compound led to a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
